molecular formula C13H10N2OS2 B2559151 2-(Methylsulfanyl)-4-phenoxythieno[2,3-d]pyrimidine CAS No. 383146-99-4

2-(Methylsulfanyl)-4-phenoxythieno[2,3-d]pyrimidine

Cat. No.: B2559151
CAS No.: 383146-99-4
M. Wt: 274.36
InChI Key: YXGKWHPKNXOILZ-UHFFFAOYSA-N
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Description

2-(Methylsulfanyl)-4-phenoxythieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a thieno[2,3-d]pyrimidine core with a methylsulfanyl group at the 2-position and a phenoxy group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfanyl)-4-phenoxythieno[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors One common method includes the reaction of 2-aminothiophene with a suitable aldehyde or ketone to form the thieno[2,3-d]pyrimidine core

For example, the reaction of 2-aminothiophene with 2-chloro-4-phenoxypyrimidine in the presence of a base such as potassium carbonate can yield the desired compound. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfanyl)-4-phenoxythieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy group or the thieno[2,3-d]pyrimidine core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Potassium carbonate, dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Modified thienopyrimidine derivatives.

    Substitution: Various substituted thienopyrimidine derivatives.

Scientific Research Applications

2-(Methylsulfanyl)-4-phenoxythieno[2,3-d]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylsulfanyl)-4-phenoxypyrimidine
  • 2-(Methylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine
  • 2-(Methylsulfanyl)-4-phenoxythieno[2,3-b]pyrimidine

Uniqueness

2-(Methylsulfanyl)-4-phenoxythieno[2,3-d]pyrimidine is unique due to its specific substitution pattern and the presence of both methylsulfanyl and phenoxy groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-methylsulfanyl-4-phenoxythieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2OS2/c1-17-13-14-11(10-7-8-18-12(10)15-13)16-9-5-3-2-4-6-9/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXGKWHPKNXOILZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=C2C=CSC2=N1)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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